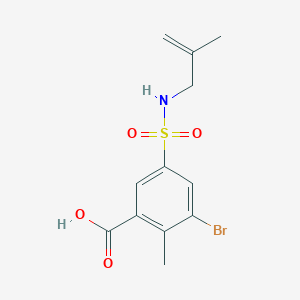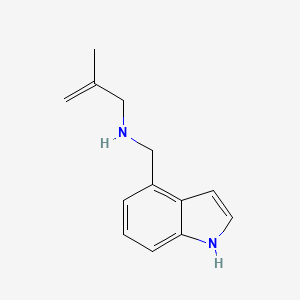
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid, also known as BMS-582949, is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and plays a critical role in the regulation of hematopoiesis. FLT3 mutations are frequently found in acute myeloid leukemia (AML), and targeting FLT3 has been identified as a promising therapeutic strategy for this disease.
作用機序
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid is a selective inhibitor of FLT3, which plays a critical role in the regulation of hematopoiesis. FLT3 mutations are frequently found in AML and are associated with poor prognosis. Inhibition of FLT3 signaling has been identified as a promising therapeutic strategy for AML. This compound binds to the ATP-binding site of FLT3 and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of AML cells with FLT3 mutations and induce apoptosis. In addition, this compound has been shown to enhance the efficacy of chemotherapy in AML models. This compound has also been shown to inhibit the growth of solid tumors in preclinical models.
実験室実験の利点と制限
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid is a potent and selective inhibitor of FLT3, which makes it a valuable tool for studying FLT3 signaling pathways in vitro and in vivo. However, this compound has some limitations for laboratory experiments. For example, this compound has poor solubility in water, which can make it difficult to prepare stock solutions for in vitro assays. In addition, this compound has low bioavailability in vivo, which can limit its efficacy in animal models.
将来の方向性
There are several future directions for the development of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid and related compounds. One area of focus is the optimization of the pharmacokinetic properties of this compound to improve its efficacy in animal models and potential clinical applications. Another area of focus is the identification of biomarkers that can predict response to FLT3 inhibitors, which can help to select patients who are most likely to benefit from these therapies. Finally, the combination of FLT3 inhibitors with other targeted therapies or chemotherapy is an area of active investigation.
合成法
The synthesis of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 3-bromo-2-methyl-5-nitrobenzoic acid, which is converted to the corresponding amine intermediate through a reduction reaction. The amine intermediate is then reacted with 2-methylprop-2-enylsulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is coupled with 4-(4-aminomethylphenyl)piperazine-1-carboxylic acid to yield this compound.
科学的研究の応用
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in AML. Preclinical studies have shown that this compound inhibits the growth of AML cells with FLT3 mutations and induces apoptosis. In addition, this compound has been shown to enhance the efficacy of chemotherapy in AML models.
特性
IUPAC Name |
3-bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-7(2)6-14-19(17,18)9-4-10(12(15)16)8(3)11(13)5-9/h4-5,14H,1,6H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAWKSVFOIHZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)NCC(=C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)




![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)

![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)


![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)
